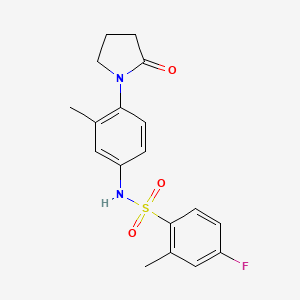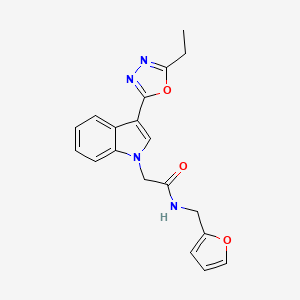
3-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(2-furanylmethyl)-1h-indol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves the acylation of heterocyclic compounds followed by cyclization. A method described for similar compounds involves the acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides, leading to the formation of ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates through thermal degradation of the intermediate acyltetrazoles. These esters are then hydrolyzed to yield the corresponding acetic acids (Janda, 2001).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including those similar to the compound , can be confirmed through spectral and elemental analysis. The structures of newly synthesized compounds are typically elucidated using techniques such as NMR, IR, and mass spectrometry to ensure the correct formation of the desired chemical structures (Nazir et al., 2018).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions, including nucleophilic substitution, which can be utilized to introduce various functional groups into the molecule. The synthesis process often involves reactions with different electrophiles to achieve novel derivatives, which are then tested for their biological activities (Rapolu et al., 2013).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting points, and stability, are determined through various analytical methods, including thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). These properties are crucial for understanding the compound's behavior in different environments and for its potential application in pharmaceutical formulations (Yu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the compound's potential use in medicinal chemistry. These properties can be studied through various in vitro and in vivo assays to determine the compound's mechanism of action, binding affinity, and inhibitory or activation effects on specific biological pathways (Khalid et al., 2016).
Mécanisme D'action
Target of Action
The compound, 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide, is a derivative of indole and 1,3,4-oxadiazole . Indole derivatives have been found to bind with high affinity to multiple receptors , and 1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . Therefore, it’s plausible that this compound may target acetylcholinesterase or other receptors that indole derivatives are known to interact with.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . 1,3,4-oxadiazole derivatives have been shown to inhibit acetylcholinesterase . Therefore, this compound might interact with its targets, leading to inhibition or modulation of their activity.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. If it targets acetylcholinesterase, it could affect cholinergic signaling pathways. Inhibition of acetylcholinesterase would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The presence of the indole and 1,3,4-oxadiazole moieties could influence its absorption, distribution, metabolism, and excretion .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it inhibits acetylcholinesterase, it could lead to enhanced cholinergic transmission, which could have various effects depending on the specific cells and tissues involved .
Propriétés
IUPAC Name |
2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-18-21-22-19(26-18)15-11-23(16-8-4-3-7-14(15)16)12-17(24)20-10-13-6-5-9-25-13/h3-9,11H,2,10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFFWQRTEUQTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4R,5S)-3,4-Dibromobicyclo[3.2.1]oct-2-ene](/img/structure/B2493031.png)
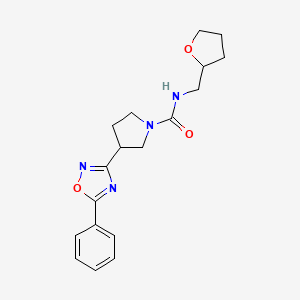
![2-Ethyl-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2493034.png)
![3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2493036.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(methylsulfanyl)benzamide](/img/structure/B2493038.png)
![N-1,3-benzodioxol-5-yl-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2493039.png)
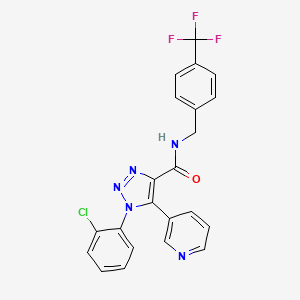
![4-[2-Methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2493043.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)
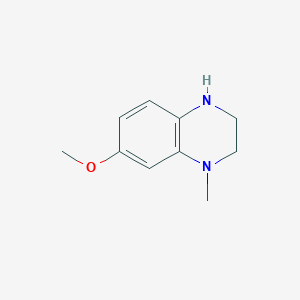
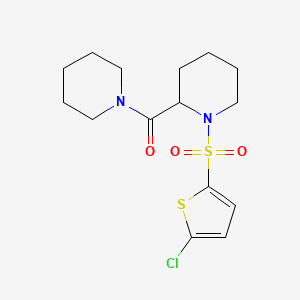
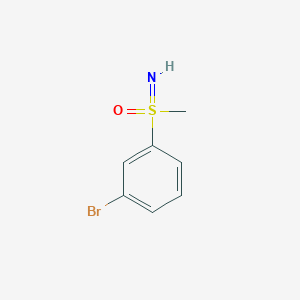
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2493050.png)
